![molecular formula C16H15FN6O5S B2869976 2-(4-(4-(5-fluoro-2-methoxyphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396712-30-3](/img/structure/B2869976.png)
2-(4-(4-(5-fluoro-2-methoxyphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-(5-fluoro-2-methoxyphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H15FN6O5S and its molecular weight is 422.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships and Metabolic Stability
A study by Stec et al. (2011) on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors examined various heterocyclic analogues to improve metabolic stability. The research found that imidazopyridazine analogues, which share structural features with the chemical , demonstrated similar in vitro potency and in vivo efficacy with minimal metabolic deacetylation, highlighting the importance of structural modifications in enhancing drug stability and effectiveness (Stec et al., 2011).
Cytotoxic Activity in Cancer Research
Ghorab et al. (2015) focused on the synthesis of novel sulfonamide derivatives and their cytotoxic activity against cancer cell lines. This study underscores the potential of sulfonamide derivatives, akin to the compound , in contributing to the development of new anticancer agents. The findings suggest that certain sulfonamide derivatives exhibit potent activity against breast and colon cancer cell lines, offering insights into the design of new therapeutic agents (Ghorab et al., 2015).
Radiosynthesis for Imaging Applications
Research by Dollé et al. (2008) into the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET, illustrates the utility of sulfonamide derivatives in diagnostic imaging. The study demonstrates how modifications to sulfonamide structures can facilitate the development of radioligands for PET imaging, contributing to the advancement of diagnostic techniques in medical research (Dollé et al., 2008).
Inhibition of Carbonic Anhydrase for Therapeutic Applications
Kucukoglu et al. (2016) explored the synthesis of polymethoxylated-pyrazoline benzene sulfonamides and their effects on carbonic anhydrase isoenzymes, which are critical for various physiological functions. This research highlights the potential therapeutic applications of sulfonamide derivatives in treating conditions associated with carbonic anhydrase, such as glaucoma and edema, by demonstrating significant inhibitory activity (Kucukoglu et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-[4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O5S/c1-28-13-7-2-10(17)8-14(13)29(26,27)19-11-3-5-12(6-4-11)23-16(25)22(20-21-23)9-15(18)24/h2-8,19H,9H2,1H3,(H2,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWPBHJVKIZIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.